1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-B]PYRAZOLE-6-CARBOXYLIC ACID is a complex organic compound that features a tert-butyloxycarbonyl (BOC) protecting group
Preparation Methods
The synthesis of 1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-B]PYRAZOLE-6-CARBOXYLIC ACID typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The tert-butyloxycarbonyl group is then introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of solvents like tetrahydrofuran and catalysts such as 4-dimethylaminopyridine .
Chemical Reactions Analysis
1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-B]PYRAZOLE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The tert-butyloxycarbonyl group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine. Common reagents used in these reactions include trifluoroacetic acid, sodium borohydride, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-B]PYRAZOLE-6-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-B]PYRAZOLE-6-CARBOXYLIC ACID involves its ability to act as a protecting group for amines. The tert-butyloxycarbonyl group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .
Comparison with Similar Compounds
Similar compounds include other BOC-protected amines and imidazo[1,2-b]pyrazole derivatives. Compared to these compounds, 1-(TERT-BUTOXYCARBONYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-B]PYRAZOLE-6-CARBOXYLIC ACID offers unique advantages in terms of stability and reactivity. For instance, its structure allows for selective deprotection under mild conditions, making it a valuable intermediate in multi-step syntheses .
Similar Compounds
- 1-(TERT-BUTOXYCARBONYL)-1H-PYRAZOLE-4-BORONIC ACID
- 1-(TERT-BUTOXYCARBONYL)-PIPERIDIN-3-YL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Properties
Molecular Formula |
C11H14N3O4- |
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Molecular Weight |
252.25 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroimidazo[1,2-b]pyrazole-6-carboxylate |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)13-4-5-14-8(13)6-7(12-14)9(15)16/h6H,4-5H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
XQYNMLQBVLRLNZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=CC(=N2)C(=O)[O-] |
Origin of Product |
United States |
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